molecular formula C6H5BN2O3 B1471134 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid CAS No. 903899-12-7

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid

Cat. No.: B1471134
CAS No.: 903899-12-7
M. Wt: 163.93 g/mol
InChI Key: XLTWXXALSLWYIW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid typically involves the reaction of appropriate pyridine derivatives with boronic acid reagents under controlled conditions. Specific synthetic routes and reaction conditions are often detailed in peer-reviewed scientific literature and technical documents . Industrial production methods may involve optimized processes to ensure high yield and purity, often utilizing advanced techniques such as catalytic reactions and automated synthesis equipment.

Chemical Reactions Analysis

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions.

Scientific Research Applications

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: This compound can be utilized in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications includes investigations into its role as an enzyme inhibitor or a ligand for specific biological targets.

    Industry: It may be used in the production of advanced materials, such as polymers and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds. The cyano group and dihydro-oxopyridine moiety may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Methylboronic acid: Utilized in the synthesis of various organic compounds.

    4-Cyanophenylboronic acid:

Biological Activity

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C6H5BN2O3C_6H_5BN_2O_3, with a molecular weight of approximately 163.93 g/mol. The compound features a boronic acid moiety which is crucial for its biological activity, particularly in enzyme inhibition.

Synthesis Methodology:
The synthesis typically involves the reaction of appropriate pyridine derivatives with boronic acids under specific conditions. The detailed synthetic routes may vary, but they often include steps such as:

  • Formation of the pyridine ring through cyclization reactions.
  • Introduction of the cyano group via nucleophilic substitution or other methods.
  • Boronation , which can be achieved through reactions involving boron reagents.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the viability of various cancer cell lines, including prostate cancer cells.

Compound Cell Line IC50 (µM) Effect on Viability (%)
This compoundProstate cancer (PC3)0.133% at 5 µM
Other boronic compoundsHealthy cells>1071% at 5 µM

This table summarizes findings where treatment with the compound resulted in a notable decrease in cancer cell viability while sparing healthy cells to a significant extent .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported inhibition zones ranging from 7 mm to 13 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus10
Escherichia coli12
Methicillin-resistant Staphylococcus aureus (MRSA)9

These results indicate the potential for developing this compound as an antimicrobial agent .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical pathways:

  • ABHD Inhibition : The compound has been identified as a selective inhibitor of α/β-hydrolase domain-containing proteins (ABHDs), which are implicated in various metabolic processes.
    • Selectivity and Potency : The IC50 values for ABHD inhibition range from 0.03 µM to 0.1 µM, indicating strong inhibitory effects on these enzymes without affecting other serine hydrolases significantly .
  • Cellular Uptake Inhibition : It also inhibits the cellular uptake of endocannabinoids, contributing to its pharmacological profile .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

  • A study evaluated its effects on glioblastoma cell lines, revealing that it significantly reduced cell viability compared to untreated controls.
  • Another research focused on its role in modulating endocannabinoid signaling pathways, highlighting its potential as a therapeutic agent for neurological disorders .

Properties

IUPAC Name

(5-cyano-2-oxo-1H-pyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWXXALSLWYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CNC1=O)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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